3,4-DHMA (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

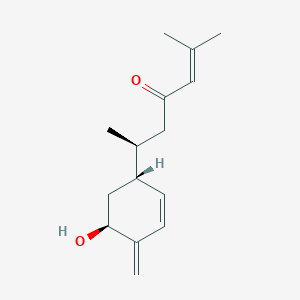

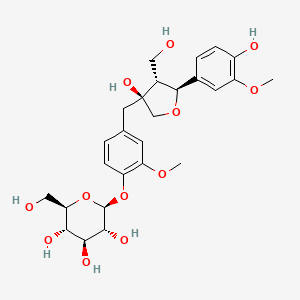

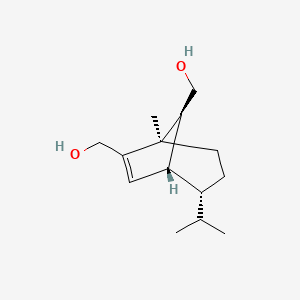

3,4-Dihydroxymethamphetamine (3,4-DHMA) is a catecholamine derived from the metabolism of 3,4-methylenedioxymethamphetamine (MDMA) by debrisoquine hydroxylase. DHMA can be subsequently O-methylenated by catechol-O-methyltransferase to produce 4-hydroxy-3-methoxymethamphetamine or be glucuronidated prior to excretion. DHMA, unlike MDMA, is relatively ineffective at stimulating hypothalamic vasopressin or oxytocin release or directing serotonergic neurotoxicity. This product is intended for forensic or research purposes.

Applications De Recherche Scientifique

Catalysis and Synthesis

- Biginelli Reaction Catalysis: Trifluoroacetic acid (TFA), a component of 3,4-DHMA trifluoroacetate salt, is an effective catalyst for the Biginelli reaction. This catalysis enables the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with various applications, using a one-pot, three-component condensation of β-dicarbonyl compounds, aldehydes, and urea or thio compounds (Mohammadizadeh & Firoozi, 2011).

Physicochemical Properties and Applications

- Antioxidative Potential: 3,4-Dihydroxymandelic acid, a noradrenaline metabolite structurally related to 3,4-DHMA, exhibits significant antioxidative and radical scavenging activities. It demonstrates higher efficacy compared to standard antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene, suggesting potential applications in oxidative stress management (Ley et al., 2002).

Material Science

- Nanoparticle Formation: In the realm of material science, 3,4-DHMA derivatives have been used in the formation of nanoparticles. Hyperbranched copolymers prepared from derivatives like 3,4-dihydroxycinnamic acid (DHCA), dissolved in trifluoroacetic acid, lead to the formation of nanoparticles through solvent interactions in solutions like DMF and TFA (Shi, Kaneko, & Akashi, 2007).

Fluorescence Studies

- Dual Fluorescence Applications: The study of dual fluorescence of compounds like 2-(4'-N,N-dimethylaminophenyl)pyrido[3,4-d]imidazole in specific conditions (e.g., varying pH, surfactant concentration) can provide insights into the behavior of related compounds, such as 3,4-DHMA derivatives in similar environments (Krishnamoorthy & Dogra, 2000).

Pharmacology

- Cancer Imaging: In pharmacological research, derivatives of 3,4-DHMA, such as the trifluoroacetate salt of specific compounds, have been used in the synthesis of imaging agents targeting PSMA, a marker for hormone-independent prostate cancer. This suggests potential applications in diagnostic imaging and intraoperative guidance (Chen et al., 2009).

Organic Chemistry

- Organic Synthesis Enhancement: The trifluoroacetate component of 3,4-DHMA trifluoroacetate salt can be utilized in various organic synthesis processes, such as the Biginelli reaction and the synthesis of indolizine derivatives, highlighting its role as a versatile catalyst and solvent in chemical reactions (Hua & Le, 2013).

Propriétés

Formule moléculaire |

C10H15NO2 · CF3COOH |

|---|---|

Poids moléculaire |

295.3 |

InChI |

InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |

Clé InChI |

LJVGZBZRHGIKRY-UHFFFAOYSA-N |

SMILES |

OC1=C(O)C=CC(CC(NC)C)=C1.OC(C(F)(F)F)=O |

Synonymes |

3,4-Dihydroxymethamphetamine; HHMA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.